molecular formula C13H14NP B12565277 2-[Ethyl(phenyl)phosphanyl]pyridine CAS No. 192505-70-7

2-[Ethyl(phenyl)phosphanyl]pyridine

Cat. No.: B12565277
CAS No.: 192505-70-7
M. Wt: 215.23 g/mol
InChI Key: SXMHCOZYNQZTSU-UHFFFAOYSA-N
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Description

2-[Ethyl(phenyl)phosphanyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with an ethyl(phenyl)phosphanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)phosphanyl]pyridine typically involves the reaction of 2-bromopyridine with ethyl(phenyl)phosphine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as toluene or THF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(phenyl)phosphanyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Ethyl(phenyl)phosphanyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[Ethyl(phenyl)phosphanyl]pyridine exerts its effects depends on its application:

    Catalysis: As a ligand, it coordinates to metal centers, influencing the reactivity and selectivity of the metal catalyst.

    Biological Activity: When used in drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Ethyl(phenyl)phosphanyl]pyridine is unique due to the presence of both a pyridine ring and an ethyl(phenyl)phosphanyl group, which provides a balance of electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable building block in synthetic chemistry.

Properties

CAS No.

192505-70-7

Molecular Formula

C13H14NP

Molecular Weight

215.23 g/mol

IUPAC Name

ethyl-phenyl-pyridin-2-ylphosphane

InChI

InChI=1S/C13H14NP/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-11H,2H2,1H3

InChI Key

SXMHCOZYNQZTSU-UHFFFAOYSA-N

Canonical SMILES

CCP(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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